N-1,3-benzodioxol-5-ylpiperidine-4-carboxamide
Description
Contextualization within Pharmaceutical and Medicinal Chemistry
In pharmaceutical and medicinal chemistry, the design of new drugs often leverages the concept of "privileged structures." vdoc.pub These are molecular frameworks that are capable of binding to multiple biological targets, making them fertile ground for developing a wide range of therapeutic agents. vdoc.pub Both the piperidine (B6355638) and benzodioxole moieties are considered privileged structures, each appearing in numerous approved drugs and clinical candidates. vdoc.pubencyclopedia.pubresearchgate.netnih.gov
The synthesis of a hybrid molecule like N-1,3-benzodioxol-5-ylpiperidine-4-carboxamide is a deliberate strategy to create a novel compound that may exhibit unique, synergistic, or enhanced biological activities compared to its constituent parts. The piperidine-4-carboxamide core provides a versatile and conformationally flexible scaffold, while the N-substituted benzodioxole group introduces specific electronic and steric properties that can modulate target binding and pharmacokinetic profiles. researchgate.net Research into such compounds aims to explore new chemical space and identify lead compounds for various therapeutic areas, including oncology, infectious diseases, and neurology. researchgate.netresearchgate.net
Historical Perspective of Analogous Chemical Scaffolds in Research
The scientific foundation for investigating this compound is built upon a long history of research into its parent scaffolds.
The piperidine ring system has been a cornerstone of organic and medicinal chemistry for over a century and a half. It was first reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. wikipedia.org They isolated the compound from piperine (B192125), the alkaloid responsible for the pungency of black pepper, which also gave piperidine its name. wikipedia.orgijnrd.org Since its discovery, the piperidine motif has been identified in a vast number of natural alkaloids, including morphine and atropine, and has become one of the most ubiquitous heterocyclic systems in synthetic pharmaceuticals. encyclopedia.pubnih.gov Its journey from a natural product isolate to a fundamental building block in modern drug design highlights its enduring importance. nih.gov
The 1,3-benzodioxole (B145889) moiety, also known as methylenedioxyphenyl, also has its roots in natural product chemistry. It is the core structure of compounds like safrole, found in sassafras oil, and piperine from black pepper. nih.gov Its use in synthetic chemistry has been extensive, valued for its rigid, planar structure and its ability to act as a bioisostere for other aromatic systems. In drug development, the benzodioxole ring has been incorporated into molecules to enhance metabolic stability and to modulate interactions with biological targets. nih.gov For instance, it is a key component of the epilepsy drug Stiripentol, where it is understood to inhibit cytochrome P450 enzymes, thereby affecting the metabolism of other co-administered drugs. nih.gov
Rationale for Research Focus on this compound
Specific research data on this compound is not extensively published in public literature, suggesting it may be a novel compound or part of proprietary drug discovery programs. However, the rationale for its synthesis and study can be logically inferred from the well-documented properties of its components.
The primary motivation is the exploration of potential synergistic pharmacology. By covalently linking the piperidine and benzodioxole scaffolds via a stable carboxamide bond, chemists aim to create a new molecule whose biological profile is more than the sum of its parts. Given that both parent structures are associated with a multitude of activities, including anticancer, antimicrobial, and neurological effects, a hybrid molecule could present a novel multi-target profile or enhanced selectivity for a specific biological pathway. researchgate.netresearchgate.net For example, piperidine-4-carboxamide derivatives have been investigated as DNA gyrase inhibitors in mycobacteria, while benzodioxole derivatives have been studied for their antiproliferative properties. chemicalbook.comasm.org Combining these could be a strategy to develop new classes of anti-infective or anticancer agents. nih.govnih.gov
Significance of the Piperidine and Benzodioxole Moieties in Bioactive Compounds Research
The widespread use of the piperidine and benzodioxole moieties stems from their proven track records in modulating biological systems and conferring favorable drug-like properties.
The Piperidine Moiety: The six-membered nitrogen-containing heterocycle is a privileged scaffold due to its conformational flexibility and its ability to present substituents in well-defined three-dimensional space, which is critical for precise interactions with protein binding sites. researchgate.net Its basic nitrogen atom can be protonated at physiological pH, allowing for ionic interactions and improving aqueous solubility. Piperidine derivatives have demonstrated an exceptionally broad range of pharmacological activities. researchgate.netijnrd.org
| Pharmacological Activity of Piperidine Derivatives | Examples / Therapeutic Area | Reference |
|---|---|---|
| Anticancer | Prostate, Breast, Colon, Lung Cancer | nih.gov |
| Antiviral | Influenza | researchgate.netijnrd.org |
| Antipsychotic | Pimozide, Pipotiazine | ijnrd.org |
| Analgesic | Meperidine, Morphine | encyclopedia.pubijnrd.org |
| Anti-Alzheimer's | Donepezil | ijnrd.org |
| Antidiabetic | Voglibose | ijnrd.org |
| Antimicrobial | Mycobacterium abscessus | researchgate.netasm.org |
The Benzodioxole Moiety: This fused ring system is a valuable structural unit in medicinal chemistry. It is relatively rigid and lipophilic, which can enhance membrane permeability and binding to hydrophobic pockets in target proteins. researchgate.net The benzodioxole group is also known to influence the metabolic profile of a compound, often by inhibiting cytochrome P450 enzymes, which can increase the bioavailability and duration of action of a drug. nih.gov Like piperidine, its derivatives have been associated with a wide array of biological effects. researchgate.netchemicalbook.com
| Pharmacological Activity of Benzodioxole Derivatives | Examples / Therapeutic Area | Reference |
|---|---|---|
| Anticancer / Anti-tumor | Leukemia, Breast Cancer | researchgate.netnih.govchemicalbook.com |
| Antimicrobial / Anti-infective | General antimicrobial agents | researchgate.net |
| Anti-tuberculosis | Mycobacterium tuberculosis | researchgate.net |
| Anti-epileptic | Stiripentol | chemicalbook.com |
| Analgesic | Pain management | researchgate.net |
| Antioxidant | DPPH-scavenging | chemicalbook.commdpi.com |
| Anti-hyperlipidemia | Reduction of plasma lipids | chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-13(9-3-5-14-6-4-9)15-10-1-2-11-12(7-10)18-8-17-11/h1-2,7,9,14H,3-6,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKYEVIEEMHGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis Research
Retrosynthetic Analysis of N-1,3-benzodioxol-5-ylpiperidine-4-carboxamide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the amide bond, as this is a robust and well-established transformation in organic synthesis. This primary disconnection yields two key synthons: a piperidine-4-carbonyl electrophile and a 1,3-benzodioxol-5-yl amine nucleophile.
The corresponding chemical equivalents for these synthons are piperidine-4-carboxylic acid or its activated derivatives (such as an acyl chloride) and 1,3-benzodioxol-5-amine. Both of these precursors are readily available or can be synthesized through established methods.
Further disconnection of the piperidine-4-carboxylic acid synthon is also conceivable, leading to strategies for the formation of the piperidine (B6355638) ring itself. However, given the commercial availability of piperidine-4-carboxylic acid and its derivatives, the primary retrosynthetic pathway focuses on the strategic formation of the amide bond.
Classical Synthetic Routes and Modifications
The classical synthesis of this compound primarily revolves around the formation of the amide bond between the piperidine and benzodioxole moieties.
Amidation Reactions and Optimization
The direct reaction between a carboxylic acid and an amine to form an amide is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. quora.com To overcome this, several strategies are employed.
One common method involves the activation of the carboxylic acid. Piperidine-4-carboxylic acid can be converted to a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comnih.gov The resulting piperidine-4-carbonyl chloride can then react readily with 1,3-benzodioxol-5-amine in the presence of a base to neutralize the HCl byproduct.
Alternatively, a wide array of coupling agents can be used to facilitate the direct amidation of the carboxylic acid and amine. researchgate.net These reagents activate the carboxylic acid in situ, promoting the formation of the amide bond under milder conditions. The optimization of such reactions often involves screening different coupling agents, solvents, and bases to maximize the yield and purity of the final product.
Table 1: Common Coupling Agents for Amidation
| Coupling Agent | Full Name | Activating Species |
|---|---|---|
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | O-acylisourea intermediate |
| DCC | N,N'-Dicyclohexylcarbodiimide | O-acylisourea intermediate |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Activated ester |
The choice of solvent is also critical, with common options including dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (B52724) (ACN). The addition of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is typically required to scavenge the acid produced during the reaction.
Piperidine Ring Formation Strategies
While starting with a pre-formed piperidine ring is the most direct approach for this target molecule, various methods exist for the synthesis of the piperidine core itself. The catalytic hydrogenation of corresponding pyridine (B92270) precursors is a fundamental method for producing piperidines. dtic.mil For instance, the reduction of isonicotinic acid (pyridine-4-carboxylic acid) can yield piperidine-4-carboxylic acid. google.com This is often achieved using catalysts such as platinum oxide or Raney nickel under hydrogen pressure. google.com
More complex strategies for constructing substituted piperidines involve cycloaddition reactions, intramolecular cyclizations of aminoalkenes or aminoalkynes, and ring-expansion reactions of smaller heterocycles like pyrrolidines. acs.org
Benzodioxole Moiety Introduction Techniques
The 1,3-benzodioxole (B145889) moiety is introduced through the use of 1,3-benzodioxol-5-amine as a starting material. This aniline (B41778) derivative is commercially available. Should a synthesis be required, it can be prepared from 1,3-benzodioxole through nitration followed by reduction of the nitro group. The synthesis of various derivatives containing the 1,3-benzodioxole unit is a common practice in medicinal chemistry. researchgate.net
Advanced Synthetic Approaches
Modern synthetic chemistry has seen the development of more efficient and environmentally benign methods for constructing molecules.
Catalytic Methods in Synthesis
Significant progress has been made in the catalytic direct amidation of carboxylic acids and amines, which avoids the use of stoichiometric activating agents and reduces waste. catalyticamidation.info Boronic acid catalysts, for example, have been shown to be effective in promoting the formation of amide bonds. acs.orgresearchgate.net These reactions typically proceed under milder conditions and can exhibit broad substrate scope. acs.orgmdpi.com The mechanism often involves the formation of a reactive acylboronate intermediate. catalyticamidation.info
In the context of piperidine synthesis, transition metal-catalyzed reactions have emerged as powerful tools for creating substituted piperidines with high levels of stereocontrol. digitellinc.com Rhodium-catalyzed asymmetric carbometalation of dihydropyridines, for example, provides access to enantioenriched 3-substituted piperidines. nih.govacs.org While the target molecule is a 4-substituted piperidine, these advanced methods highlight the potential for creating diverse and complex piperidine derivatives through catalytic means.
Stereoselective Synthesis Research
The stereochemistry of the piperidine ring is a critical determinant of the biological activity of many pharmaceutical compounds. Consequently, the development of stereoselective synthetic methods for producing specific isomers of N-substituted piperidine-4-carboxamides is of significant interest. Research into analogous compounds has focused on several key strategies to control the stereochemical outcome of the synthesis.
One prominent approach involves the use of chiral catalysts in hydrogenation or reduction reactions of pyridine precursors. For instance, the asymmetric hydrogenation of N-aryl-tetrahydropyridinium salts using chiral iridium or rhodium catalysts has been shown to produce highly enantioenriched piperidine derivatives. The choice of chiral ligand, solvent, and reaction conditions plays a crucial role in determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of the final product.
Another strategy involves the diastereoselective functionalization of a pre-existing chiral piperidine scaffold. This can be achieved through methods such as diastereoselective alkylation or acylation of a chiral piperidine-4-carboxylic acid derivative. The inherent chirality of the starting material directs the approach of the incoming reagent, leading to the preferential formation of one diastereomer.
Table 1: Comparison of Chiral Catalysts in the Asymmetric Hydrogenation of a Prochiral Pyridine Analog This table presents hypothetical data based on typical results found in the literature for similar reactions.
| Catalyst System | Chiral Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| [Rh(COD)Cl]₂ | (R)-BINAP | Methanol | 25 | 95 | >99:1 |
| [Ir(COD)Cl]₂ | (S,S)-f-BINAPHANE | Toluene | 50 | 92 | 98:2 |
Flow Chemistry Applications
A key application of flow chemistry in this context is the telescoping of reaction steps, where the output of one reactor is directly fed into the next without intermediate purification. For the synthesis of N-aryl-piperidine-4-carboxamides, a flow setup could involve the initial formation of the piperidine ring through a cyclization reaction in a heated flow reactor, followed by in-line N-arylation and subsequent amidation in separate reactor modules. This approach minimizes manual handling and reduces reaction times significantly.
Packed-bed reactors containing immobilized catalysts or reagents are also well-suited for the continuous synthesis of these compounds. For example, a column packed with a solid-supported acid catalyst could be used for the efficient cyclization to form the piperidine ring, while a subsequent column with an immobilized coupling agent could facilitate the final amide bond formation.
Table 2: Representative Parameters for a Continuous Flow Synthesis of an N-Aryl-Piperidine-4-Carboxamide Analog This table presents hypothetical data based on typical results found in the literature for similar flow syntheses.
| Reaction Step | Reactor Type | Catalyst/Reagent | Temperature (°C) | Residence Time (min) | Yield (%) |
|---|---|---|---|---|---|
| Piperidine Formation | Packed-Bed | Amberlyst-15 | 120 | 10 | 90 |
| N-Arylation | Microreactor | Pd(OAc)₂/Buchwald Ligand | 100 | 5 | 85 |
Impurity Profiling and Control in Synthesis Research
The identification and control of impurities are critical aspects of pharmaceutical development to ensure the safety and efficacy of the final drug substance. For this compound, a thorough impurity profile would involve the characterization of potential process-related impurities, starting material-related impurities, and degradation products.
Common process-related impurities in the synthesis of N-aryl-piperidine-4-carboxamides can arise from incomplete reactions or side reactions. For example, in the final amidation step, unreacted piperidine-4-carboxylic acid or 1,3-benzodioxol-5-amine could be present as impurities. Side reactions, such as over-alkylation or the formation of isomeric byproducts, can also contribute to the impurity profile.
Starting material-related impurities can be carried through the synthetic sequence and contaminate the final product. Therefore, stringent control of the purity of key starting materials, such as piperidine-4-carboxylic acid and 1,3-benzodioxol-5-amine, is essential.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in identifying and quantifying these impurities. Once identified, control strategies can be implemented, which may include optimizing reaction conditions to minimize byproduct formation, introducing additional purification steps, or setting appropriate specifications for starting materials.
Table 3: Potential Impurities in the Synthesis of this compound
| Impurity Name | Potential Source | Analytical Method for Detection | Control Strategy |
|---|---|---|---|
| Piperidine-4-carboxylic acid | Incomplete amidation | HPLC, LC-MS | Optimize coupling conditions, purification |
| 1,3-Benzodioxol-5-amine | Incomplete amidation | HPLC, LC-MS | Optimize coupling conditions, purification |
| N,N'-dicyclohexylurea (if DCC is used) | Byproduct of coupling agent | HPLC | Use alternative coupling agents (e.g., HATU), purification |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.
Key areas for implementing green chemistry principles include the choice of solvents, catalysts, and reagents. The replacement of hazardous solvents, such as chlorinated hydrocarbons, with greener alternatives like ethanol, 2-methyltetrahydrofuran, or even water, can significantly reduce the environmental impact of the synthesis.
The use of catalytic methods, as opposed to stoichiometric reagents, is another cornerstone of green chemistry. For instance, employing catalytic hydrogenation for the formation of the piperidine ring is preferable to using metal hydride reducing agents that generate large amounts of waste. Similarly, catalytic C-N bond-forming reactions for the N-arylation step are greener than classical methods that may require harsh conditions and generate significant byproducts.
Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is also a critical consideration. Synthetic routes should be designed to maximize atom economy by minimizing the formation of byproducts. One-pot or tandem reactions, where multiple transformations are carried out in a single reaction vessel, can also contribute to a greener process by reducing the number of workup and purification steps.
Table 4: Application of Green Chemistry Principles to the Synthesis of an N-Aryl-Piperidine-4-Carboxamide Analog
| Green Chemistry Principle | Traditional Approach | Greener Alternative | Environmental Benefit |
|---|---|---|---|
| Safer Solvents | Dichloromethane, Chloroform | Ethanol, 2-MeTHF, Water | Reduced toxicity and environmental persistence |
| Catalysis | Stoichiometric reducing agents (e.g., NaBH₄) | Catalytic hydrogenation (e.g., H₂, Pd/C) | Higher atom economy, less waste |
| Atom Economy | Multi-step synthesis with intermediate isolation | One-pot synthesis or tandem reactions | Reduced solvent use and waste generation |
| Renewable Feedstocks | Petroleum-based starting materials | Bio-derived starting materials (where applicable) | Reduced reliance on fossil fuels |
Pharmacological Target Identification and Mechanistic Studies
High-Throughput Screening Initiatives and Hit Identification
High-throughput screening (HTS) is a critical first step in drug discovery, allowing for the rapid assessment of large numbers of compounds for their ability to interact with a specific biological target. An HTS campaign for N-1,3-benzodioxol-5-ylpiperidine-4-carboxamide would involve testing its activity against a diverse panel of molecular targets to identify a "hit"—a compound that displays a desired biological activity.
Currently, there is no publicly available data from HTS initiatives that specifically identifies this compound as a hit for any particular biological target. Such a study would be foundational to understanding its potential pharmacological relevance.
Receptor Binding and Functional Assays
Once a hit is identified, receptor binding and functional assays are employed to characterize the interaction between the compound and its target. These assays are crucial for determining the affinity, selectivity, and functional effect of the compound.
GPCRs are a large family of transmembrane receptors that are common drug targets. To investigate the interaction of this compound with GPCRs, radioligand binding assays would be performed. These assays measure the ability of the compound to displace a known radiolabeled ligand from the receptor, thereby determining its binding affinity (Ki).
Table 1: Hypothetical GPCR Binding Affinity Data for this compound
| Receptor Subtype | Binding Affinity (Ki) in nM |
|---|---|
| Dopamine (B1211576) D2 | Data not available |
| Serotonin (B10506) 5-HT2A | Data not available |
| Adrenergic α1 | Data not available |
| Muscarinic M1 | Data not available |
(This table is for illustrative purposes only and does not represent actual data)
Following binding assays, functional assays would be necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist at a particular GPCR. This would involve measuring downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) or calcium levels. No such studies have been published for this compound.
Ion channels, which control the flow of ions across cell membranes, are another important class of drug targets. Research into the effect of this compound on ion channels would typically involve electrophysiological techniques, such as patch-clamp recordings. These studies would reveal whether the compound can block or open specific ion channels and the mechanism of this modulation. There is currently no published research on the ion channel modulatory activity of this specific compound.
Many drugs exert their effects by inhibiting or activating enzymes. To assess the potential of this compound as an enzyme modulator, a series of in vitro enzyme activity assays would be required. These assays would measure the rate of an enzymatic reaction in the presence and absence of the compound to determine its inhibitory (IC50) or activation (EC50) potency. The mechanism of inhibition (e.g., competitive, non-competitive) would also be investigated. No data on the enzyme modulation properties of this compound is available.
Transporter proteins are responsible for moving molecules across biological membranes and are implicated in various physiological processes and diseases. To determine if this compound interacts with transporter proteins, uptake or efflux assays using cells that express specific transporters would be conducted. These studies would clarify if the compound is a substrate or an inhibitor of transporters like the serotonin transporter (SERT) or the dopamine transporter (DAT). Such research has not been conducted for this compound.
Intracellular Signaling Pathway Elucidation
Understanding how a compound affects intracellular signaling pathways is crucial for elucidating its mechanism of action. If this compound were found to be active in initial screens, further studies would be necessary to map its effects on key signaling cascades, such as the MAPK/ERK or PI3K/Akt pathways. This would typically involve techniques like Western blotting or reporter gene assays to measure changes in the phosphorylation state of key proteins or the expression of target genes. To date, no such studies have been published.
Protein Kinase and Phosphatase Activity Modulation
Specific data on the modulation of protein kinase and phosphatase activity by this compound is not available. However, related research offers indirect connections to these regulatory enzymes.
For instance, a study on 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine (B6355638) (1-BCP), a compound with a shared benzodioxole moiety, demonstrated that its administration in mice significantly increased the activity of several endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). nih.gov The regulation of these antioxidant defense systems is often intricately linked to cellular signaling cascades that involve protein kinases and phosphatases, such as the Nrf2-KEAP1 pathway, which is heavily modulated by phosphorylation events.
Separately, research into N-arylpiperidine-3-carboxamide derivatives identified compounds that induce a senescence-like phenotype in human melanoma cells. nih.gov Cellular senescence is a complex process governed by pathways involving key protein kinases like cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs). While the study did not directly measure the activity of these kinases, the observed phenotypic changes are indicative of modulation within these signaling networks. nih.gov
Gene Expression Regulation Studies
There is no published research detailing studies on gene expression regulation by this compound. The induction of senescence by N-arylpiperidine-3-carboxamide derivatives implies a profound impact on gene expression, as senescent cells undergo significant transcriptional changes, including the upregulation of cell cycle inhibitors and the expression of a pro-inflammatory secretome. nih.gov However, specific gene targets were not identified in the available research. nih.gov Similarly, the upregulation of antioxidant enzymes by 1-BCP suggests a potential influence on the expression of the genes encoding for SOD, CAT, and GSH-Px, but this was not directly confirmed at the mRNA or transcriptional level. nih.gov
Allosteric Modulation Investigations
While no allosteric modulation studies have been published for this compound, this mechanism is a prominent area of research for structurally similar compounds.
Serotonin 5-HT2C Receptor: Derivatives of 4-phenylpiperidine-2-carboxamide and 4-alkylpiperidine-2-carboxamide have been identified as selective positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor. nih.govnih.gov These compounds enhance the receptor's response to the endogenous ligand serotonin without activating the receptor on their own. Molecular modeling suggests these PAMs bind to a topographically distinct allosteric site, leading to a potentiation of the orthosteric agonist's effect. nih.govnih.gov
AMPA Receptor: The benzodioxole moiety is considered a critical pharmacophore for allosteric binding at α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors. acs.org Research on 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine (1-BCP) identified it as a positive allosteric modulator of the AMPA receptor. nih.gov More recent investigations into hybrid benzodioxole-propanamide (BDZ-P) compounds further support this, demonstrating that these derivatives can modulate AMPA receptor activity, with some acting as negative modulators by increasing the rate of desensitization. acs.org
The table below summarizes these findings on allosteric modulation by related compounds.
| Compound Class/Derivative | Receptor Target | Modulation Type | Key Finding |
| 4-Phenylpiperidine-2-carboxamide | Serotonin 5-HT2C | Positive Allosteric Modulator (PAM) | Potentiates endogenous serotonin signaling. nih.gov |
| 1-(1,3-Benzodioxol-5-yl-carbonyl) piperidine | AMPA Receptor | Positive Allosteric Modulator (PAM) | Enhances AMPA receptor function. nih.gov |
| Benzodioxole-Propanamide (BDZ-P) | AMPA Receptor | Allosteric Modulator | The benzodioxole moiety is crucial for allosteric binding. acs.org |
This data is based on studies of related benzodioxole and piperidine-carboxamide derivatives and may not be representative of this compound.
Receptor Occupancy Studies in Non-Human Models
Specific in vivo or ex vivo receptor occupancy data for this compound is not available in the scientific literature. Receptor occupancy assays are crucial in drug development to establish the relationship between the dose of a compound, its concentration in plasma and target tissues (pharmacokinetics), and the degree of engagement with its molecular target (pharmacodynamics). meliordiscovery.com
These studies are typically conducted in non-human models, such as rats or mice. meliordiscovery.comgiffordbioscience.com
Ex vivo Receptor Occupancy: In this method, a test compound is administered to the animal. At a time point corresponding to peak drug levels, the animal is euthanized, and the target tissue (e.g., the brain) is harvested. The tissue is then sectioned, and the degree to which the compound has occupied the target receptor is measured by assessing the inhibition of binding of a specific radiotracer. giffordbioscience.comsygnaturediscovery.com
In vivo Receptor Occupancy: This technique involves administering the test compound, followed by an intravenous injection of a radiolabeled ligand for the target receptor. The reduction in radiotracer binding in a target-rich region of the brain, as measured by techniques like positron emission tomography (PET) or by post-mortem tissue analysis, indicates the percentage of receptors occupied by the test compound at a given dose. giffordbioscience.comnih.gov
These studies are essential for determining the dose required to achieve a therapeutically effective level of target engagement and for understanding the pharmacokinetic/pharmacodynamic relationship of a potential therapeutic agent. meliordiscovery.com Without such studies for this compound, its interaction with potential central nervous system targets in a living system remains uncharacterized.
Structure Activity Relationship Sar and Structure Property Relationship Spr Research
Design and Synthesis of N-1,3-benzodioxol-5-ylpiperidine-4-carboxamide Analogs
The synthesis of this class of compounds typically involves a convergent approach where the piperidine (B6355638) core is first functionalized, followed by the formation of the amide bond. vulcanchem.com A common synthetic route involves the coupling of piperidine-4-carboxylic acid derivatives with 1,3-benzodioxol-5-amine. frontiersin.org The modular nature of this synthesis allows for extensive diversification of all three components of the molecule. researchgate.net
The 1,3-benzodioxole (B145889) moiety, also known as the piperonyl group, is a key structural feature. Modifications to this ring system can significantly affect the electronic and steric properties of the molecule, thereby influencing its biological activity.
Research on structurally related compounds has demonstrated the importance of substitution on this ring. For instance, in a series of piperine (B192125) analogs, which also contain the 1,3-benzodioxole group, the introduction of a methoxy (B1213986) group onto the benzodioxole ring was found to increase inhibitory activity against monoamine oxidase (MAO). nih.gov In other series, the benzodioxole group itself is considered a crucial component, with its replacement leading to a decrease in activity. For example, in the design of capsaicin (B1668287) analogs, the vanillyl group was replaced by a benzodioxole moiety to create novel structures with potential cytotoxic activity. nih.govresearchgate.net
| Modification on Benzodioxole Moiety | Observed Effect on Activity | Compound Class | Reference |
| Introduction of a methoxy group | Increased MAO inhibitory activity | Piperine Analogs | nih.gov |
| Replacement of vanillyl group | Created novel capsaicin-like scaffold | Capsaicin Analogs | nih.govresearchgate.net |
| Synthesis of N-alkyl/aralkyl derivatives | Generated compounds with antimicrobial activity | Benzodioxole Sulfonamides | researchgate.net |
The central piperidine ring serves as a versatile scaffold. Its conformation and substitution pattern are critical determinants of a molecule's ability to fit into a target's binding site. Modifications can include substitutions on the ring's nitrogen or carbon atoms, or altering the ring's conformation.
N-Substitutions: The nitrogen atom of the piperidine ring is a common site for modification. In studies of piperidine-based cocaine analogs, replacement of the N-methyl group with larger phenylalkyl groups led to varied effects on activity at different monoamine transporters. nih.gov N-demethylation was shown to improve activity at the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). nih.gov The synthesis of N-aryl piperidines from pyridinium (B92312) salts is an established method for creating diversity at this position. acs.org
C-Substitutions: The carbon atoms of the piperidine ring can also be substituted. In a series of piperine derivatives, a para-hydroxy substitution on the piperidine ring resulted in the maximum inhibitory activity for both MAO-A and MAO-B, suggesting that para-substitution is preferred over meta-substitution. nih.gov
Conformational Constraints: To explore the receptor-bound conformation, the flexible piperidine ring can be replaced with more rigid, bridged systems. In a study of P2Y14R antagonists, replacing the piperidine ring with a rigid quinuclidine (B89598) moiety, which constrains the ring in a boat-like conformation, maintained good binding affinity. nih.gov This suggests the receptor may prefer a piperidine conformation that deviates from a standard chair state. nih.gov
| Piperidine Ring Modification | Observed Effect on Activity | Compound Class | Reference |
| N-demethylation | Improved activity at SERT and NET | Cocaine Analogs | nih.gov |
| N-phenylalkyl substitution | Modest improvement at SERT, loss of activity at DAT | Cocaine Analogs | nih.gov |
| C4-para-hydroxy substitution | Maximum MAO-A and MAO-B inhibition | Piperine Derivatives | nih.gov |
| Replacement with quinuclidine | Maintained good P2Y14R binding affinity | Naphthalene-Based Antagonists | nih.gov |
The carboxamide linker connects the piperidine scaffold to the benzodioxole moiety. Its role is not merely passive; it often participates in crucial hydrogen bonding interactions with the biological target. researchgate.net Variations of this linker can explore the necessity of the amide bond, its orientation, and the optimal spacing between the two ends of the molecule.
Common bioisosteric replacements for the amide group include sulfonamides, reversed amides, and esters. nih.govresearchgate.net In the development of capsaicin analogs, an amide bond was replaced by a sulfonamide group, a common strategy in medicinal chemistry to alter properties like stability and hydrogen bonding capacity. nih.gov However, such modifications are not always successful. In a series of STAT3 inhibitors, replacing a sulfonamide linker with an amide was not well-tolerated, leading to reduced affinity. nih.gov This highlights that the specific electronic and geometric properties of the linker are often finely tuned for optimal activity.
| Linker Variation | Observed Effect on Activity | Compound Class | Reference |
| Amide replaced with Sulfonamide | Created novel, active compounds | Capsaicin Analogs | nih.gov |
| Sulfonamide replaced with Amide | Reduced binding affinity | STAT3 Inhibitors | nih.gov |
| Amide N forms H-bond with target | Crucial interaction for MALT1 inhibition | N-aryl-piperidine-4-carboxamides | researchgate.net |
Quantitative Structure-Activity Relationships (QSAR) Modeling
QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For classes of compounds like piperidine carboxamides, QSAR models can predict the activity of unsynthesized analogs, thereby guiding synthetic efforts toward more potent molecules. researchgate.netnih.govresearchgate.net
Both 2D and 3D-QSAR methodologies have been applied to understand the SAR of piperidine derivatives and related structures. nih.govmdpi.commdpi.com
2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices, to predict activity. nih.gov While simpler, they can provide valuable insights and predictive models. nih.govnih.gov
3D-QSAR: These methods require the 3D alignment of the molecules and provide a more detailed view of the SAR. mdpi.comnih.gov The most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.netresearchgate.net
CoMFA calculates the steric and electrostatic fields around the aligned molecules.
CoMSIA evaluates additional fields, including hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties.
These studies on piperidine carboxamide derivatives and other carboxamides have yielded statistically significant models with good predictive power, indicating the importance of steric, electrostatic, and hydrophobic properties for potent inhibitors. researchgate.netrsc.orgmdpi.comnih.gov The results are often visualized as contour maps, which show regions where modifications would be favorable or unfavorable for activity. researchgate.netresearchgate.netrsc.org
| QSAR Study on Related Scaffolds | Methodologies Used | Key Findings/Statistical Significance | Reference |
| Piperidine Carboxamide Derivatives | CoMFA, CoMSIA | Models yielded significant statistical results (q² > 0.6, r²_pred > 0.57), highlighting the importance of steric, electrostatic, and hydrophobic properties. | researchgate.net |
| Thieno[3,2-b]pyrrole-5-carboxamide Derivatives | CoMFA, CoMSIA, Molecular Docking | Robust models with good predictive capabilities (CoMFA q² = 0.783, r²_pred = 0.851; CoMSIA q² = 0.728, r²_pred = 0.814). | rsc.org |
| Carbazole Carboxamide Derivatives | CoMFA, CoMSIA | High predictive models (CoMFA q² = 0.761; CoMSIA q² = 0.891) indicated bulky, H-bond donor groups at R1 and hydrophilic groups at R4 were important. | mdpi.com |
| Tranylcypromine Derivatives (LSD1 Inhibitors) | CoMFA, CoMSIA, HQSAR | Statistically significant models with high predictive ability (e.g., CoMSIA q² = 0.834, r²_pred = 0.958). | nih.gov |
QSAR studies can be broadly categorized as either ligand-based or structure-based, depending on whether the three-dimensional structure of the biological target is known. nih.gov
Ligand-Based Approaches: When the receptor structure is unknown, QSAR models are built solely on the information from a set of active ligands. nih.gov The molecules are aligned based on common structural features, and a pharmacophore model is developed to explain the observed activities. nih.gov Many of the CoMFA and CoMSIA studies on carboxamide and piperidine derivatives follow this approach, aligning molecules based on a common core structure. researchgate.netnih.gov
Structure-Based Approaches: When the 3D structure of the target protein is available, molecular docking can be used to predict the binding mode of each ligand. mdpi.com This docking-based alignment is then used to build more mechanistically relevant 3D-QSAR models. researchgate.netrsc.org This integrated approach provides a powerful tool for understanding the specific interactions between the ligands and the active site, and the resulting contour maps can be overlaid on the receptor's binding pocket to guide the rational design of new inhibitors. researchgate.netrsc.orgmdpi.com
Conformational Analysis and Bioactive Conformation Elucidation
The three-dimensional arrangement of a molecule, known as its conformation, is pivotal to its interaction with biological targets. For this compound, a comprehensive conformational analysis would investigate the spatial arrangement of its constituent rings and the connecting carboxamide linkage. While a crystal structure for this specific compound is not publicly available, analysis of its structural components—the 1,3-benzodioxole and piperidine rings—provides significant insight into its likely conformational preferences.
The 1,3-benzodioxole moiety, in related structures, consistently adopts what is known as an "envelope conformation". researchgate.net In this arrangement, four of the five atoms of the dioxole ring are coplanar, while the fifth atom, typically one of the oxygen atoms or the methylene (B1212753) carbon, is out of the plane. This puckering minimizes steric strain within the five-membered ring.
The piperidine ring, a saturated six-membered heterocycle, predominantly exists in a "chair" conformation to alleviate torsional and steric strain. The substituents on the piperidine ring can occupy either axial or equatorial positions. For this compound, the large benzodioxole carboxamide group at the C4 position is expected to preferentially occupy the equatorial position to minimize steric hindrance, a common observation in similarly substituted piperidine derivatives.
The bioactive conformation, the specific three-dimensional structure a molecule adopts when it binds to its biological target, is crucial for its activity. In the absence of experimental data for this compound, insights can be drawn from studies on analogous N-aryl-piperidine derivatives. Research on such compounds targeting the human histamine (B1213489) H3 receptor suggests that appropriate conformational restriction by the piperidine spacer is a key determinant for specific binding. nih.gov The relative orientation of the aromatic system (the benzodioxole ring) and the piperidine ring, dictated by the rotational freedom of the carboxamide linker, will be a critical factor in defining the bioactive conformation. Computational modeling techniques, such as molecular dynamics simulations, could be employed to explore the conformational landscape and identify low-energy, stable conformations that are likely to be biologically relevant.
Table 1: Conformational Details of Related Benzodioxole and Piperidine Structures
| Compound/Fragment | Ring System | Observed/Predicted Conformation | Key Features | Reference |
| N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide | 1,3-Dioxole | Envelope Conformation | Methylene C atom out of the plane | researchgate.net |
| Substituted Piperidines | Piperidine | Chair Conformation | Large substituents preferentially equatorial | nih.gov |
| N-Aryl-piperidine derivatives | Piperidine | Conformationally restricted | Favors specific binding to biological targets | nih.gov |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model for this compound and its analogues would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
Given the structural similarity of this compound to known inhibitors of fatty acid amide hydrolase (FAAH), a promising therapeutic target for pain and inflammation, it is plausible that this compound could also exhibit FAAH inhibitory activity. Pharmacophore models for FAAH inhibitors often feature a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring, all of which are present in the structure of this compound. A study on piperazine-carboxamide based FAAH inhibitors developed a 3D-QSAR model which highlighted the importance of steric and electronic properties for inhibitory activity. nih.gov
Virtual screening is a computational technique that involves the screening of large libraries of chemical compounds against a biological target to identify potential "hits". A pharmacophore model derived from known active compounds, such as FAAH inhibitors with a piperidine scaffold, can be used as a 3D query to search for novel molecules with similar features. For instance, a pharmacophore model for FAAH inhibitors was successfully used to screen the ZINC Natural Products database, identifying several new potential inhibitors. researchgate.net
In the context of this compound, a virtual screening campaign could be designed to explore its potential against various neurological targets, given the prevalence of the benzodioxole and piperidine motifs in centrally acting agents. Such a screening could utilize a pharmacophore model based on the structural features of this compound or known ligands of the target of interest. The results of such a screening would provide a list of compounds predicted to have a similar biological activity, which could then be prioritized for experimental testing. The application of these computational methods can significantly accelerate the discovery of new therapeutic applications for compounds like this compound.
Table 2: Key Pharmacophore Features for Related Compound Classes
| Compound Class | Target | Key Pharmacophore Features | Reference |
| Piperazine-Carboxamide Derivatives | Fatty Acid Amide Hydrolase (FAAH) | Steric and electrostatic fields are crucial for activity. | nih.gov |
| Diverse FAAH Inhibitors | Fatty Acid Amide Hydrolase (FAAH) | Two hydrogen-bond acceptor units, one aromatic hydrophobic unit, and one aromatic ring unit. | researchgate.net |
| N-Aryl-piperidine derivatives | Histamine H3 Receptor | Appropriate conformational restriction, specific orientation of aromatic and piperidine rings. | nih.gov |
Preclinical Research on this compound Remains Undisclosed
An extensive review of scientific literature and publicly available research data reveals a significant lack of preclinical findings for the specific chemical compound this compound. Despite searches for in vitro and in vivo studies, no specific data were identified regarding its effects on cellular viability, neurotransmitter dynamics, inflammatory responses, receptor trafficking, or isolated organ functions.
The requested detailed analysis of preclinical research, including cell-based assays, phenotypic screening, and tissue and organ bath studies, could not be completed due to the absence of published research on this particular molecule. The scientific community has not, to date, published findings that would allow for a comprehensive summary of its biological activities in the specified preclinical models.
While research exists for structurally related benzodioxole and piperidine derivatives, the user's strict requirement to focus solely on this compound prevents the inclusion of data from analogous compounds. For instance, studies on derivatives have explored their potential as anticancer agents, but this information cannot be extrapolated to the specific compound of interest without direct experimental evidence.
Therefore, a detailed article on the preclinical in vitro and in vivo research models for this compound, as outlined in the user's request, cannot be generated at this time. The necessary scientific data is not available in the public domain.
Preclinical in Vitro and in Vivo Non Human Research Models
Tissue and Organ Bath Studies
Electrophysiological Recordings in Tissue Slices
Electrophysiological recordings in ex vivo tissue slices, particularly brain slices, are a cornerstone of neuroscience research, allowing for the detailed examination of neuronal excitability, synaptic transmission, and network activity. nih.govyoutube.com This technique provides a platform to investigate the effects of novel compounds on fundamental neural processes. Protocols for such recordings are well-established, involving the preparation of acute brain slices, whole-cell patch-clamp recordings from neurons and astrocytes, and extracellular recordings to measure compound action potentials and long-term potentiation. nih.govnih.gov While these methodologies are standard for characterizing the neuropharmacological effects of new molecules, specific data from electrophysiological studies on N-1,3-benzodioxol-5-ylpiperidine-4-carboxamide are not extensively available in publicly accessible literature.
Animal Models (Non-Human Mammalian and Non-Mammalian) for Proof-of-Concept
The transition from in vitro to in vivo research is a critical step in preclinical drug development. Non-human animal models, both mammalian and non-mammalian, are employed to establish proof-of-concept and to understand the physiological effects of a compound in a whole-organism context.
Behavioral Neuroscience Models
Behavioral neuroscience models in animals are essential for assessing the potential psychoactive properties of a compound. These models can evaluate a wide range of behavioral domains, including learning, memory, anxiety, depression, and psychosis. The selection of a specific model depends on the hypothesized mechanism of action of the compound being tested. For instance, models of anxiety might include the elevated plus-maze or light-dark box, while models of depression could involve the forced swim test or tail suspension test. There is currently a lack of specific published research detailing the evaluation of this compound in established behavioral neuroscience models.
Models of Neurological Disorders
Non-human primate models are particularly valuable in the study of neurodegenerative disorders due to their close physiological and neuroanatomical similarities to humans. nih.gov Genetically modified non-human primates are being developed to model diseases such as Huntington's, Parkinson's, and Alzheimer's. nih.govnih.gov These models aim to replicate the key pathological features and symptoms of human diseases, providing a platform for testing novel therapeutic agents. nih.gov For example, neurotoxin-induced models in primates can mimic some of the neuronal loss seen in these conditions. nih.gov However, there is no specific information available in the scientific literature regarding the use of this compound in non-human models of neurological disorders.
Models of Inflammatory Conditions
Animal models of inflammation are crucial for the development of new anti-inflammatory drugs. These models can be acute, such as carrageenan-induced paw edema, or chronic, like adjuvant-induced arthritis. Non-human primate models are also utilized to study inflammatory pain, offering a translational bridge to human conditions. nih.gov The development of carrageenan-induced hyperalgesia in rhesus monkeys, for example, allows for the evaluation of analgesic and anti-inflammatory compounds. nih.gov Despite the availability of these models, there is no published data on the efficacy of this compound in preclinical models of inflammation.
Cardiovascular Physiology Models
The assessment of cardiovascular effects is a critical component of preclinical safety and efficacy studies. Non-human primate models of cardiovascular diseases, such as heart failure, are being developed to better understand pathophysiology and to test new treatments. nih.gov These models can mimic human-like cardiac dysfunction and are valuable for evaluating the impact of novel compounds on cardiovascular parameters. nih.gov At present, there is no available research documenting the evaluation of this compound in cardiovascular physiology models.
Metabolic Regulation Models
Animal models are widely used to study metabolic diseases such as diabetes and obesity. These models can be genetically induced, diet-induced, or chemically induced. They are instrumental in investigating the mechanisms of metabolic dysregulation and for screening compounds with potential therapeutic effects on metabolic parameters. For instance, studies on benzodioxole derivatives have been conducted in animal models of diabetes. nih.gov However, specific data on the use of this compound in models of metabolic regulation are not found in the current body of scientific literature.
Pharmacokinetic Studies in Animal Models
Pharmacokinetic studies, which encompass the absorption, distribution, metabolism, and excretion (ADME) of a compound, are fundamental in preclinical research. While no specific ADME data for this compound was found, studies on related structures provide insights into how this class of compounds might be processed in animal models.
The absorption and distribution of benzodioxole and piperidine (B6355638) derivatives can be influenced by their physicochemical properties. For instance, piperine (B192125), a compound also containing a benzodioxole moiety, has been studied for its pharmacokinetic profile in BALB/c mice. When formulated as lipid nanospheres to improve solubility and absorption, piperine exhibited a biexponential decline in plasma concentration, suggesting a two-compartment model of distribution. nih.gov The volume of distribution (Vd) for piperine formulated in pegylated lipid nanospheres and stearylamine-containing lipid nanospheres was 0.45 ± 0.02 L/kg and 0.66 ± 0.06 L/kg, respectively. nih.gov This indicates that the compound distributes from the bloodstream into the tissues.
Table 1: Pharmacokinetic Parameters of Piperine Nanosphere Formulations in BALB/c Mice
| Formulation | Cmax (µg/mL) | Vd (L/kg) | Clearance (mL/h) | AUC (0-24h) (µg h/mL) |
|---|---|---|---|---|
| Pegylated Lipid Nanospheres | 24.7 ± 1.5 | 0.45 ± 0.02 | 13 ± 2.5 | 372.1 ± 71.6 |
| Stearylamine Lipid Nanospheres | 22.3 ± 1.0 | 0.66 ± 0.06 | 32 ± 7.5 | 162.2 ± 36.4 |
Data sourced from a study on piperine, a compound containing a benzodioxole moiety. nih.gov
The metabolism of compounds containing the 1,3-benzodioxole (B145889) ring has been investigated in rats. The liver is a primary site of metabolism, where cytochrome P-450 enzymes play a crucial role. nih.govtandfonline.com A common metabolic pathway for benzodioxole derivatives is the cleavage of the methylenedioxy bridge, a process known as demethylenation.
A study on the metabolism of [14C]-5-chloro-1,3-benzodioxol-4-amine in male Wistar-derived rats following intraperitoneal administration identified several metabolites. nih.gov The primary metabolite found in both urine and bile was a demethylenated monosulfate conjugate. nih.gov This indicates that after the initial cleavage of the benzodioxole ring, a sulfate (B86663) group is attached (sulfation), which is a common phase II metabolic reaction that increases water solubility and facilitates excretion. Unchanged parent compound was also a major component excreted in the urine, alongside numerous minor metabolites. nih.gov
Excretion is the final step in eliminating a compound and its metabolites from the body. For the radiolabeled compound [14C]-5-chloro-1,3-benzodioxol-4-amine, administered intraperitoneally to bile duct-cannulated rats, a total of 89.1% of the dose was excreted within 48 hours. nih.gov The majority of this excretion occurred in the urine, particularly within the first 12 hours. nih.gov This suggests a relatively rapid clearance from the body.
In the study with piperine lipid nanospheres in mice, the clearance rate for the pegylated formulation was 13 ± 2.5 mL/h, while the stearylamine formulation had a clearance of 32 ± 7.5 mL/h. nih.gov
Table 2: Excretion of [14C]-5-chloro-1,3-benzodioxol-4-amine in Rats (48h post-administration)
| Excretion Route | Percentage of Administered Dose |
|---|---|
| Total Excreted | 89.1% |
Data from a study on a structurally related benzodioxole derivative. nih.gov
Pharmacodynamic Markers and Biomarkers in Animal Models
Pharmacodynamic studies investigate the biochemical and physiological effects of a drug on the body. For this compound itself, specific pharmacodynamic markers have not been documented in the available literature. However, research on other piperidine carboxamide derivatives points to a range of potential biological activities and associated markers.
For example, a series of novel N-(piperidine-4-yl)benzamide derivatives were evaluated for their antitumor activity. In a study using a human hepatocarcinoma (HepG2) cell line, one of the compounds was found to inhibit the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb), while enhancing the expression of p21, p53, Rb, and phospho-adenosine monophosphate-activated protein kinase (p-AMPK). researchgate.net These proteins are key regulators of the cell cycle, and their modulation led to cell-cycle arrest, indicating a potential mechanism of antitumor action. researchgate.net
Another study on piperidine-4-carboxamide derivatives in mice reported analgesic activity. researchgate.net While specific biomarkers were not detailed, the study measured the relief of pain as a pharmacodynamic outcome. researchgate.net Furthermore, certain N-(1-Arylalkyl-piperidin-4-yl) carboxamides have shown affinity for dopamine (B1211576) D4.2 and serotonin (B10506) 5-HT2A receptors in vitro, suggesting potential as antagonists for these receptors, which could be a focus for in vivo pharmacodynamic studies. nih.gov
Computational and Theoretical Chemistry Research
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.
Binding Site Prediction and Characterization
To understand the potential biological activity of N-1,3-benzodioxol-5-ylpiperidine-4-carboxamide, the initial step would involve identifying and characterizing its potential binding sites on various protein targets. This process typically uses algorithms that analyze the protein's surface to find pockets and cavities suitable for ligand binding. The characterization of these sites would involve assessing their volume, shape, and the physicochemical properties of the constituent amino acid residues.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the compound-target complex, allowing researchers to observe the conformational changes and stability of the system over time.
Conformational Dynamics and Stability of Compound-Target Complexes
MD simulations would be employed to study the flexibility and movement of this compound within the binding site of a target protein. This analysis would reveal the stability of the initial docking pose and identify any alternative binding modes. Key metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to assess the stability of the complex and the flexibility of individual residues.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, can provide highly accurate information about the electronic structure and properties of a molecule. For this compound, these calculations could be used to determine its optimized geometry, charge distribution, and molecular orbitals (HOMO and LUMO). This information is valuable for understanding the molecule's reactivity and its potential to interact with biological targets.
While specific data for this compound is not currently available in the public domain, the computational chemistry framework described above provides a clear roadmap for future research. Such studies would be invaluable in elucidating the potential therapeutic applications of this compound.
De Novo Drug Design Approaches
The this compound scaffold, incorporating the privileged piperidine (B6355638) moiety, is an attractive starting point for de novo drug design. acs.orgnih.govresearchgate.netarizona.edunih.gov This computational approach involves the generation of novel molecular structures from scratch or by modifying existing scaffolds to fit a specific biological target. The well-defined three-dimensional structure of the piperidine ring allows for the strategic placement of substituents to optimize interactions with a receptor's binding site. acs.org
De novo design algorithms can utilize the this compound core and systematically add functional groups to explore a vast chemical space. The goal is to design new molecules with improved potency, selectivity, and pharmacokinetic properties. The benzodioxole group can also be modified to fine-tune the electronic and steric properties of the designed compounds.
Virtual Screening and Library Design Based on this compound Scaffold
The this compound scaffold can serve as a foundation for the design of virtual chemical libraries for high-throughput screening. nih.govmdpi.com These libraries can contain thousands to millions of virtual compounds, all sharing the common core structure but with diverse substituents at various positions. The design of such libraries often leverages the concept of "privileged scaffolds," which are molecular frameworks known to bind to multiple biological targets. nih.govmdpi.comresearchgate.net
Virtual screening techniques, such as molecular docking, can then be used to computationally evaluate the binding affinity of each compound in the library against a specific protein target. nih.gov This approach allows for the rapid identification of promising hit compounds for further experimental validation, significantly accelerating the early stages of drug discovery. nih.gov The diversity of the library can be tailored to target specific protein families by carefully selecting the types of functional groups to be included.
Potential Research Applications and Future Directions
N-1,3-benzodioxol-5-ylpiperidine-4-carboxamide as a Pharmacological Research Tool
The unique structure of this compound makes it a valuable candidate as a pharmacological research tool to probe various biological systems. Both the benzodioxole and piperidine (B6355638) moieties are known to interact with a range of biological targets. For instance, various benzodioxole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and succinate (B1194679) dehydrogenase (SDH), and for their potential antidiabetic and anticancer properties. nih.govacs.orgrsc.orgmdpi.com Similarly, the piperidine-carboxamide scaffold is a key feature in compounds developed as tubulin inhibitors and agents with antiproliferative activities against various cancer cell lines. nih.govacs.org
Consequently, this compound could be utilized to:
Investigate Enzyme Inhibition: The compound could be screened against a panel of enzymes, such as acid ceramidase, COX, or α-glucosidase and α-amylase, to identify novel inhibitory activities, similar to other carboxamide and benzodioxole derivatives. nih.govrsc.orgnih.gov
Probe Cellular Pathways: By studying its effects on cancer cell lines, researchers could use this molecule to understand its mechanism of action, potentially identifying new ways to induce senescence or apoptosis. acs.orgfrontiersin.org
Explore CNS Activity: Given that many piperidine-containing compounds and ethnobotanical derivatives are CNS-active, this molecule could serve as a tool to explore new targets within the central nervous system. nih.gov
Preclinical Lead Optimization Strategies for Analogs
Should initial screenings reveal promising biological activity, this compound would become a lead compound for optimization. The goal of lead optimization is to refine the molecule's structure to enhance desired properties like potency and selectivity while improving its absorption, distribution, metabolism, and excretion (ADME) profile. creative-biostructure.comnih.govbiobide.com
Key strategies would include:
Structure-Activity Relationship (SAR) Studies: This involves systematically modifying different parts of the molecule to understand how structural changes affect biological activity. nih.govacs.orgnih.gov For this compound, modifications could target the benzodioxole ring, the piperidine core, and the carboxamide linker. For example, adding electron-withdrawing groups to the benzodioxole ring or altering substituents on the piperidine nitrogen could significantly impact potency and metabolic stability. nih.govacs.org
Improving Physicochemical Properties: Medicinal chemists would aim to enhance properties like aqueous solubility and metabolic stability, which are often challenges for lead compounds. researchgate.net This could involve strategies like structural simplification, which removes non-essential parts of the molecule to reduce molecular weight and complexity, potentially improving its pharmacokinetic profile. scienceopen.com
Bioisosteric Replacement: Functional groups within the molecule could be replaced with other groups (bioisosteres) that retain the desired biological activity but improve ADME characteristics.
Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for Analogs
| Analog | Modification | Hypothetical Target | Potency (IC50) | Solubility |
|---|---|---|---|---|
| Parent Compound | N/A | Enzyme X | 500 nM | Low |
| Analog A | Addition of -Cl to Benzodioxole | Enzyme X | 250 nM | Low |
| Analog B | Replacement of Piperidine with Pyrrolidine | Enzyme X | 800 nM | Moderate |
| Analog C | N-methylation of Carboxamide | Enzyme X | >10 µM | Low |
| Analog D | Addition of -OH to Piperidine | Enzyme X | 450 nM | High |
Investigation of Novel Biological Targets through this compound Probes
To uncover new mechanisms of action and identify previously unknown biological targets, derivatives of this compound can be chemically modified to create molecular probes. These probes are designed to interact with cellular components and be subsequently detected.
Methods for developing and using these probes include:
Affinity-Based Probes: A reactive group or a photo-activatable moiety can be attached to the core structure. When the probe binds to its target protein, a covalent link is formed, allowing for the isolation and identification of the protein through techniques like mass spectrometry.
Tagged Probes: The compound can be functionalized with a tag, such as biotin (B1667282) or a fluorescent dye. These tagged probes can be used in pull-down assays or for cellular imaging to visualize the subcellular localization of the compound's binding partners.
These approaches can help validate expected targets and, more importantly, may reveal novel "off-target" interactions that could be therapeutically relevant, opening new avenues for drug development.
Development of Advanced In Vitro and In Vivo Non-Human Models for Compound Testing
Evaluating the therapeutic potential of this compound and its analogs requires robust testing models. Recent advancements have moved beyond simple 2D cell cultures to more physiologically relevant systems. mdpi.commattek.com
Advanced In Vitro Models: There is a growing emphasis on using human-relevant in vitro systems to better predict clinical outcomes. nih.govtechnologynetworks.comrouken.bio These include 3D cell cultures like spheroids and organoids, which better mimic the complex microenvironment of tissues. mdpi.comaltex.orgaresscientific.com Organ-on-a-chip technologies, which are microfluidic devices containing living cells that replicate organ-level functions, offer a sophisticated platform to study drug effects on interconnected systems. rouken.bioreprocell.com For instance, if the compound shows anticancer potential, it could be tested on tumor organoids derived directly from patient biopsies. alacrita.com
In Vivo Non-Human Models: Should in vitro data be promising, testing would proceed to non-human in vivo models. The choice of model would depend on the compound's intended therapeutic area. For example, if antidiabetic activity is observed, streptozotocin-induced diabetic mice could be used. mdpi.com For anticancer applications, xenograft models, where human tumor cells are implanted into immunocompromised mice, are standard. frontiersin.org Transgenic models, which are genetically engineered to reflect human diseases, offer even greater predictive power. srce.hr
Table 2: Examples of Potential Preclinical Models for Compound Testing
| Model Type | Specific Model | Therapeutic Area | Reference Application |
|---|---|---|---|
| In Vitro (2D) | DU-145, PC-3 (Prostate Cancer Cell Lines) | Oncology | Antiproliferative activity of piperidine derivatives. nih.govfrontiersin.org |
| In Vitro (2D) | HeLa, HepG2 (Cancer Cell Lines) | Oncology | Cytotoxicity of benzodioxole derivatives. nih.govmdpi.com |
| In Vitro (3D) | Tumor Spheroids/Organoids | Oncology | Screening of innovative and targeted drug compounds. mdpi.comaltex.org |
| In Vivo | Streptozotocin-Induced Diabetic Mice | Metabolic Disease | Hypoglycemic effect of benzodioxole carboxamides. mdpi.com |
| In Vivo | Xenograft Mouse Models (e.g., HT29, DLD-1) | Oncology | Antiproliferative effects of piperidine compounds in colon cancer. frontiersin.org |
Computational and Artificial Intelligence-Driven Research Advancements
Computational methods, including artificial intelligence (AI) and machine learning (ML), are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. researchgate.netacs.orgnih.gov These in silico techniques can be applied to this compound research to:
Predict Biological Activity: AI/ML models can be trained on large datasets of known compounds to predict the activity of new molecules, helping to prioritize which analogs to synthesize and test. nih.govstmjournals.com
Molecular Docking and Simulation: These methods predict how a compound will bind to the three-dimensional structure of a target protein. This can provide insights into the mechanism of action and guide the design of more potent inhibitors. acs.orgrsc.org
ADME-Tox Prediction: Computational tools can forecast a compound's pharmacokinetic and toxicity properties early in the discovery process, helping to identify and mitigate potential liabilities before significant resources are invested. nih.gov
De Novo Design: Generative AI models can design entirely new molecules with desired properties, potentially creating novel analogs of the core scaffold that would not have been conceived through traditional methods. nih.gov
Integration with Systems Biology and Network Pharmacology Approaches
Traditional drug discovery often follows a "one target, one drug" model. However, complex diseases typically involve disruptions in extensive biological networks. nih.govsemanticscholar.org Systems biology and network pharmacology offer a holistic approach to understand how a compound affects the entire biological system. nih.govresearchgate.net
For this compound, these approaches would:
Map Drug-Target Interactions: Instead of focusing on a single protein, network pharmacology aims to identify all the potential targets a drug might interact with in a cell. researchgate.net
Identify Polypharmacology: Many effective drugs act on multiple targets simultaneously. A network-based approach can help intentionally design or identify compounds with this "polypharmacology," which can be advantageous for treating complex diseases like cancer. researchgate.net
Ethical Considerations in Preclinical and Animal Research
All preclinical research, particularly that involving animal models, must be conducted under a strict ethical framework. lindushealth.combiobostonconsulting.com The guiding principles are the 3Rs: Replacement, Reduction, and Refinement. alacrita.com
Replacement: This principle encourages the use of non-animal methods whenever possible. The development of advanced in vitro models like organoids and organ-on-a-chip systems supports this goal. aresscientific.comsrce.hr The FDA Modernization Act 2.0 now allows for these alternative methods to be used in place of animal testing for advancing a drug to human trials. reprocell.comnih.gov
Reduction: When animal studies are necessary, researchers must design experiments to use the minimum number of animals required to obtain statistically significant data. bmj.com
Refinement: This involves modifying procedures to minimize any potential pain, suffering, or distress to the animals. lindushealth.com
Beyond the 3Rs, a core ethical tenet is that the potential benefits of the research must outweigh the harm to the animals. news-medical.net This requires that preclinical studies are rigorously designed and that all data, including negative results, are reported transparently to ensure that the scientific knowledge gained justifies the use of animals and prevents unnecessary duplication of experiments. srce.hrbiobostonconsulting.com
Q & A
Q. How can structure-activity relationships (SAR) be explored for this compound derivatives?
- Methodology : Synthesize analogs with modifications to the benzodioxol ring (e.g., halogenation) or piperidine substituents (e.g., carboxyl vs. amide groups). Compare bioactivity data (IC₅₀, MIC) to identify pharmacophores. Computational docking (e.g., AutoDock Vina) predicts binding modes to target proteins (e.g., kinases), validated by mutagenesis studies .
Q. How should researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Methodology : Conduct systematic reviews with meta-analysis to harmonize data. For example, discrepancies in antimicrobial potency may arise from variations in assay protocols (e.g., broth microdilution vs. disk diffusion). Replicate experiments under standardized conditions and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables .
Q. What computational strategies are effective for predicting the metabolic stability of this compound?
- Methodology : Use in silico tools like SwissADME to predict cytochrome P450 interactions and metabolic hotspots (e.g., benzodioxol ring oxidation). Molecular dynamics simulations (e.g., GROMACS) model binding to hepatic enzymes, while HPLC-MS validates metabolite identification in microsomal assays .
Q. How can high-resolution crystallographic data resolve ambiguities in electron density maps for flexible regions of the molecule?
- Methodology : Collect data at cryogenic temperatures (100 K) to reduce thermal motion. For disordered regions (e.g., piperidine ring), apply TLS (Translation-Libration-Screw) refinement in SHELXL and omit maps to iteratively model alternative conformations . Synchrotron radiation improves resolution for weak reflections .
Q. What experimental and theoretical approaches validate the compound’s stability under varying pH and temperature conditions?
- Methodology : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring of degradation products. DFT calculations (e.g., Gaussian) predict hydrolysis pathways of the carboxamide group. FTIR and NMR track structural changes after stress testing .
Data Analysis & Technical Challenges
Q. How should researchers address spectral overlap in NMR characterization of this compound?
- Methodology : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlates piperidine protons with carbonyl carbons, distinguishing regioisomers. Deuterated solvents (e.g., DMSO-d₆) and higher field instruments (≥500 MHz) improve resolution .
Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
